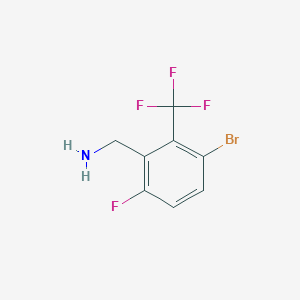
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H5BrF4N It is a benzylamine derivative, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine typically involves multi-step organic reactions. One common method includes the bromination of 6-fluoro-2-(trifluoromethyl)benzylamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .
化学反応の分析
Types of Reactions
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding benzyl alcohol or benzylamine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted benzylamine derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
科学的研究の応用
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as bromine, fluorine, and trifluoromethyl enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .
類似化合物との比較
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzylamine
- 3-Fluoro-4-(trifluoromethyl)benzylamine
- 4-Fluoro-3-(trifluoromethyl)benzylamine
- 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde
Uniqueness
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
生物活性
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom, a fluorine atom, and a trifluoromethyl group, contribute to its biological activity and applications in drug development. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The molecular formula of this compound is C10H8BrF4N, with a molecular weight of approximately 272.038 g/mol. The trifluoromethyl group enhances the compound's metabolic stability and bioactivity, making it a candidate for further research in pharmaceuticals.
Research indicates that the trifluoromethyl group can significantly influence the compound's interaction with biological targets. Compounds containing this group often exhibit enhanced binding affinity to enzymes and receptors, which is crucial for their pharmacological effects. The mechanism by which this compound interacts with these targets is an area of ongoing investigation .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit various biological pathways. For example, compounds structurally similar to this benzylamine have shown activity against cancer cell lines, suggesting potential anticancer properties. The presence of the trifluoromethyl group has been linked to improved potency in inhibiting serotonin uptake, indicating possible applications in treating mood disorders .
Case Studies
- Anticancer Activity : A study focusing on similar compounds revealed that derivatives with trifluoromethyl groups exhibited substantial inhibitory effects on the growth of MCF-7 breast cancer cells. The IC50 values for these compounds were significantly lower than those of standard drugs like Tamoxifen, highlighting their potential as effective anticancer agents .
- Enzyme Inhibition : Another research effort explored the inhibition of specific enzymes by benzylamine derivatives. The findings suggested that modifications in the benzylamine structure could lead to enhanced enzyme inhibition, which is critical for developing new therapeutics targeting metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-6-fluorobenzylamine | C10H8BrF | Lacks trifluoromethyl group; different reactivity |
| 3-(Trifluoromethyl)benzyl bromide | C10H8BrF3 | Contains trifluoromethyl but different halogen |
| 4-Bromo-2-(trifluoromethyl)aniline | C9H8BrF3N | Different position of amino group; varied properties |
| 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | C9H9BrF3N2 | Contains two amine groups; increased reactivity |
The comparative analysis shows that the unique combination of functional groups in this compound significantly influences its reactivity and biological activity compared to similar compounds.
Future Directions in Research
The promising biological activity of this compound warrants further investigation into its therapeutic applications. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Structural Modifications : Exploring structural analogs to optimize bioactivity and reduce potential side effects.
特性
分子式 |
C8H6BrF4N |
|---|---|
分子量 |
272.04 g/mol |
IUPAC名 |
[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H6BrF4N/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-2H,3,14H2 |
InChIキー |
MZFMQPPKRSWGFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)CN)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















